Cas no 84000-07-7 (Fmoc-N-Me-Ala-OH)

Fmoc-N-Me-Ala-OH structure
Fmoc-N-Me-Ala-OH structure
Nome del prodotto:Fmoc-N-Me-Ala-OH
Numero CAS:84000-07-7
MF:C19H19NO4
MW:325.358465433121
MDL:MFCD00153384
CID:60639
PubChem ID:57651027

Fmoc-N-Me-Ala-OH Proprietà chimiche e fisiche

Nomi e identificatori

    • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)propanoic acid
    • FMOC-N-Me-Ala-OH
    • N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-methyl-L-alanine
    • (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid
    • Fmoc-L-MeAla-OH
    • Fmoc-Nalpha-methyl-L-alanine
    • FMOC-N-Methyl-L-alanine
    • Fmoc-N-α-Methyl-L-alanine
    • Fmoc-MeAla-OH
    • N-Fmoc-N-methyl-L-alanine
    • L-Alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-
    • N-fmoc-N-methylalanine
    • FMOC-N-methyl-alanine
    • PubChem18933
    • Fmoc-N-Methyl-Ala-OH
    • Fmoc-N-a-methyl-L-alanine
    • (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}propa
    • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-alanine (ACI)
    • (2S)-2-([[(9H-Fluoren-9-yl)methoxy]carbonyl](methyl)amino)propanoic acid
    • Fmoc-N-Me-Ala-OH
    • MDL: MFCD00153384
    • Inchi: 1S/C19H19NO4/c1-12(18(21)22)20(2)19(23)24-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17H,11H2,1-2H3,(H,21,22)/t12-/m0/s1
    • Chiave InChI: JOFHWKQIQLPZTC-LBPRGKRZSA-N
    • Sorrisi: C(C1C2C=CC=CC=2C2C=CC=CC1=2)OC(=O)N(C)[C@@H](C)C(=O)O

Proprietà calcolate

  • Massa esatta: 325.13100
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 24
  • Conta legami ruotabili: 5
  • Complessità: 458
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • XLogP3: 3.2
  • Conta Tautomer: niente
  • Superficie polare topologica: 66.8

Proprietà sperimentali

  • Colore/forma: Polvere beige
  • Densità: 1.2620
  • Punto di fusione: 156.0 to 160.0 deg-C
  • Coefficiente di ripartizione dell'acqua: Slightly soluble in water.
  • PSA: 66.84000
  • LogP: 3.34040
  • Rotazione specifica: -18.5 º (c=1,DMF)
  • Attività ottica: [α]20/D −18.5±1°, c = 1% in DMF
  • Solubilità: (mg/m1)

Fmoc-N-Me-Ala-OH Informazioni sulla sicurezza

Fmoc-N-Me-Ala-OH Dati doganali

  • CODICE SA:2922509090
  • Dati doganali:

    Codice doganale cinese:

    2922509090

    Panoramica:

    2922509090. altri amminoachole fenoli\amminoacidi fenoli ed altri amminoacidi ossigenati. IVA:17,0%. Tasso di rimborso delle imposte:13,0%. Condizioni normative:AB. Tariffa MFN:6,5%. Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto dei componenti, uso per, Indicare il colore dell'etanolamina e del suo sale, dichiarare l'imballaggio dell'etanolamina e del suo sale

    Condizioni regolamentari:

    A. Modulo di sdoganamento per le merci in entrata
    B. Modulo di sdoganamento per le merci in uscita

    Categoria ispezione e quarantena:

    R. Vigilanza sanitaria e ispezione degli alimenti importati
    S. Vigilanza sanitaria e ispezione degli alimenti esportati

    Riassunto:

    2922509090. altri amminoacalcoli fenoli, amminoacidi fenoli ed altri amminoacidi composti con funzione ossigenata. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%

Fmoc-N-Me-Ala-OH Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
abcr
AB155281-50 g
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-methyl-L-alanine, 95%; .
84000-07-7 95%
50g
€196.00 2023-05-08
Chemenu
CM100570-25g
Fmoc-N-Me-Ala-OH
84000-07-7 97%
25g
$143 2022-09-08
MedChemExpress
HY-W008235-10mM*1mLinDMSO
Fmoc-N-Me-Ala-OH
84000-07-7 ≥97.0%
10mM*1mLinDMSO
¥550 2023-07-26
Key Organics Ltd
DS-1128-5MG
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)propanoic acid
84000-07-7 >95%
5mg
£46.00 2025-02-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-GU571-100g
Fmoc-N-Me-Ala-OH
84000-07-7 97+%
100g
1804.0CNY 2021-08-04
abcr
AB155281-10 g
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-methyl-L-alanine, 95%; .
84000-07-7 95%
10g
€83.80 2023-05-08
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H63411-5g
N-Fmoc-N-methyl-L-alanine, 95%
84000-07-7 95%
5g
¥1613.00 2023-02-09
Chemenu
CM100570-50g
Fmoc-N-Me-Ala-OH
84000-07-7 97%
50g
$*** 2023-05-29
AAPPTec
MFA101-5g
Fmoc-MeAla-OH
84000-07-7
5g
$125.00 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F53180-25g
Fmoc-N-Me-Ala-OH
84000-07-7 97%
25g
¥204.0 2023-09-07

Fmoc-N-Me-Ala-OH Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid ,  Triethylsilane Solvents: Chloroform
Riferimento
Structure activity relationship study of callipeltin B for the cytotoxic activity
Kikuchi, Mari; et al, Peptide Science, 2013, 49, 145-148

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  1 h
1.2 Reagents: Diisopropylethylamine Solvents: Methanol ,  Dichloromethane ;  20 min
Riferimento
Total Synthesis of the Cyclic Depsipeptide YM-280193, a Platelet Aggregation Inhibitor
Kaur, Harveen; et al, Organic Letters, 2015, 17(3), 492-495

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ,  Toluene ;  1 h, rt
Riferimento
A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids
Di Gioia, Maria Luisa; et al, Amino Acids, 2010, 38(1), 133-143

Synthetic Routes 4

Condizioni di reazione
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  30 min, reflux; cooled
1.2 Reagents: Trifluoroacetic acid ,  Triethylsilane Solvents: Chloroform ;  10 h, rt
Riferimento
Total synthesis of proposed structure of coibamide A, a highly N- and O-methylated cytotoxic marine cyclodepsipeptide
He, Wei; et al, Tetrahedron Letters, 2014, 55(44), 6109-6112

Synthetic Routes 5

Condizioni di reazione
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  rt; 1 h, reflux
1.2 Reagents: Trifluoroacetic acid ,  Triethylsilane Solvents: Chloroform ;  0 °C; 7 h, rt
Riferimento
Total synthesis of hytramycin V, an antibiotic cyclopeptide
Inaba, Tetsuya; et al, Bulletin of the Chemical Society of Japan, 2021, 94(7), 1922-1930

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Sodium thiophenolate Solvents: Dimethylformamide ;  3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
1.3 Reagents: Sodium carbonate Solvents: Water ;  pH 9; rt → 0 °C
1.4 Solvents: 1,4-Dioxane ;  3 h, 0 °C
1.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Riferimento
An efficient preparation of N-methyl-α-amino acids from N-nosyl-α-amino acid phenacyl esters
Leggio, Antonella; et al, Journal of Organic Chemistry, 2010, 75(5), 1386-1392

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Sodium bicarbonate Solvents: Dichloromethane ,  Water ;  1 h, pH 8, rt
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ,  Toluene ;  1 h, rt
Riferimento
A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids
Di Gioia, Maria Luisa; et al, Amino Acids, 2010, 38(1), 133-143

Synthetic Routes 8

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  rt; 1.5 h, rt
2.1 Reagents: Thioglycolic acid ,  Sodium methoxide Solvents: Methanol ,  Acetonitrile ;  40 min, 50 °C
3.1 Reagents: Sodium bicarbonate Solvents: Dichloromethane ,  Water ;  1 h, pH 8, rt
4.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ,  Toluene ;  1 h, rt
Riferimento
A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids
Di Gioia, Maria Luisa; et al, Amino Acids, 2010, 38(1), 133-143

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Thioglycolic acid ,  Sodium methoxide Solvents: Methanol ,  Acetonitrile ;  40 min, 50 °C
2.1 Reagents: Sodium bicarbonate Solvents: Dichloromethane ,  Water ;  1 h, pH 8, rt
3.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ,  Toluene ;  1 h, rt
Riferimento
A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids
Di Gioia, Maria Luisa; et al, Amino Acids, 2010, 38(1), 133-143

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid ,  Triethylsilane Solvents: Chloroform
Riferimento
Solid phase total synthesis of callipeltin E isolated from marine sponge Latrunculia sp.
Kikuchi, Mari; et al, Tetrahedron Letters, 2011, 52(30), 3872-3875

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Cesium carbonate Solvents: Ethanol ;  0 °C; 1 h, rt
1.2 Solvents: Dimethylformamide ;  1 h, rt
2.1 Solvents: Dichloromethane ;  1 h, rt
3.1 Reagents: Sodium thiophenolate Solvents: Dimethylformamide ;  3 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
3.3 Reagents: Sodium carbonate Solvents: Water ;  pH 9; rt → 0 °C
3.4 Solvents: 1,4-Dioxane ;  3 h, 0 °C
3.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Riferimento
An efficient preparation of N-methyl-α-amino acids from N-nosyl-α-amino acid phenacyl esters
Leggio, Antonella; et al, Journal of Organic Chemistry, 2010, 75(5), 1386-1392

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ,  Dichloromethane ;  2 h, rt
1.2 Reagents: Methanol ,  Diisopropylethylamine Solvents: Dichloromethane ;  10 min, rt
1.3 Solvents: Dichloromethane ;  4 h, rt
1.4 Reagents: Thiophenol ,  Potassium carbonate Solvents: Dimethylformamide ;  10 min, rt
1.5 Solvents: Dimethylformamide ;  2 h, rt
1.6 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  2 h, rt
1.7 Reagents: Acetic acid ,  2,2,2-Trifluoroethanol Solvents: Dichloromethane ;  2 h, rt
Riferimento
Solid-Phase Synthesis of N-Nosyl- and N-Fmoc-N-Methyl-α-amino Acids
Di Gioia, Maria Luisa; et al, Journal of Organic Chemistry, 2007, 72(10), 3723-3728

Synthetic Routes 13

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  1 h, rt
2.1 Reagents: Sodium thiophenolate Solvents: Dimethylformamide ;  3 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
2.3 Reagents: Sodium carbonate Solvents: Water ;  pH 9; rt → 0 °C
2.4 Solvents: 1,4-Dioxane ;  3 h, 0 °C
2.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Riferimento
An efficient preparation of N-methyl-α-amino acids from N-nosyl-α-amino acid phenacyl esters
Leggio, Antonella; et al, Journal of Organic Chemistry, 2010, 75(5), 1386-1392

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid ,  Triethylsilane Solvents: Acetonitrile ;  2 h, 75 °C
Riferimento
Fluorenylmethoxycarbonyl-N-methylamino Acids Synthesized in a Flow Tube-in-Tube Reactor with a Liquid-Liquid Semipermeable Membrane
Buba, Annette E.; et al, European Journal of Organic Chemistry, 2013, 2013(21), 4509-4513

Synthetic Routes 15

Condizioni di reazione
1.1 Reagents: Acetyl chloride Solvents: Dichloromethane ;  4 h, rt
1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  12 h, rt
Riferimento
Conformation-based design and synthesis of apratoxin A mimetics modified at the α,β-unsaturated thiazoline moiety
Onda, Yuichi; et al, Journal of Medicinal Chemistry, 2017, 60(15), 6751-6765

Fmoc-N-Me-Ala-OH Raw materials

Fmoc-N-Me-Ala-OH Preparation Products

Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:84000-07-7)FMOC-N-Methyl-L-alanine
sfd1633
Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:84000-07-7)Fmoc-N-Me-Ala-OH
A851138
Purezza:99%
Quantità:500g
Prezzo ($):535.0